2,6-difluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O3/c1-26-16-9-3-2-8-15(16)23(12-22-11-5-10-17(22)24)19(25)18-13(20)6-4-7-14(18)21/h2-4,6-9H,5,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWGCQFAPPLVDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CN2CCCC2=O)C(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-Difluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a difluorobenzamide core with a methoxyphenyl and an oxopyrrolidine moiety. Its structural formula can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 320.33 g/mol |
| XLogP3-AA | 3.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the oxopyrrolidine group suggests potential interactions with proteins related to neuroactive pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to 2,6-difluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives in the same chemical family have shown promising results against colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cells through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary tests suggest that it may inhibit the growth of certain bacterial strains, potentially making it a candidate for further development as an antimicrobial agent.
Case Studies
- Cytotoxicity Assessment : A study conducted on a library of benzamide derivatives revealed that modifications similar to those in 2,6-difluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide enhanced cytotoxicity against cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment .
- Enzyme Inhibition : Another investigation focused on the interaction of oxadiazole derivatives with topoisomerase I, showing that structural modifications could lead to significant inhibitory effects on this enzyme, which is crucial for DNA replication in cancer cells . Although not directly related to the compound , these findings provide insight into how structural features can influence biological activity.
Comparison with Similar Compounds
CRAC Channel Blockers: GSK-5503A and GSK-7975A
Structural Similarities :
- Core Benzamide : All share a 2,6-difluorobenzamide backbone.
- Substituent Diversity: Target Compound: 2-methoxyphenyl and pyrrolidinone-methyl groups. GSK-5503A: 2-phenoxybenzyl-pyrazole . GSK-7975A: 4-hydroxy-2-(trifluoromethyl)benzyl-pyrazole .
Functional Differences :
- Target: GSK compounds selectively inhibit calcium-release-activated calcium (CRAC) channels, with IC₅₀ values in the nanomolar range .
Table 1: Structural and Functional Comparison
NBOMe Derivatives (25X-NBOMe Series)
Structural Contrasts :
- Backbone : NBOMe compounds (e.g., 25I-NBOMe) are phenethylamines with a 2,5-dimethoxyphenyl group and N-benzyl substitution .
- Key Difference: The target compound lacks the phenethylamine scaffold and methoxy groups at the 2,5-positions, reducing serotonergic receptor affinity (a hallmark of NBOMe hallucinogens).
Pharmacological Divergence :
Agricultural Benzamides (Mepronil, Etobenzanid)
Structural Overlaps :
Functional Distinctions :
- Application : These are fungicides/pesticides, emphasizing lipophilicity for plant membrane penetration.
- Target Compound: The 2-methoxyphenyl and pyrrolidinone groups suggest a design for mammalian targets (e.g., enzymes or receptors).
Patent-Derived Benzamide Intermediate
Example : 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide .
- Structural Notes: Halogenation (Br, F) and trifluoropropoxy group enhance metabolic resistance.
Research Implications and Gaps
- Pharmacological Profiling : The compound’s structure aligns with CNS drug candidates, but empirical data on receptor binding or ion channel modulation are needed.
- Safety: Unlike NBOMe derivatives , the absence of a phenethylamine core may reduce hallucinogenic risks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
